molecular formula C26H29N5O5 B14563510 N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidine CAS No. 62087-97-2

N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidine

Cat. No.: B14563510
CAS No.: 62087-97-2
M. Wt: 491.5 g/mol
InChI Key: VIQJPVRDCIDSFW-VABKMULXSA-N
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Description

N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidine is a synthetic peptide composed of three amino acids: phenylalanine, phenylalanine, and histidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidine typically involves the stepwise coupling of the amino acids using peptide synthesis techniques. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled sequentially to form the desired peptide chain. After the coupling reactions, the protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form oxo-histidine derivatives.

    Reduction: The peptide can be reduced to modify the functional groups on the amino acids.

    Substitution: The phenylalanine residues can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Oxo-histidine derivatives.

    Reduction: Modified peptides with reduced functional groups.

    Substitution: Peptides with substituted phenylalanine residues.

Scientific Research Applications

N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery system or as a therapeutic agent itself.

    Industry: Utilized in the development of new materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-phenylalanine: A simpler analog with only one phenylalanine residue.

    N-Acetyl-L-phenylalanyl-L-histidine: A related peptide with one phenylalanine and one histidine residue.

    N-Acetyl-L-phenylalanyl-L-phenylalanine: A similar peptide with two phenylalanine residues.

Uniqueness

N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of both phenylalanine and histidine residues allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

62087-97-2

Molecular Formula

C26H29N5O5

Molecular Weight

491.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C26H29N5O5/c1-17(32)29-21(12-18-8-4-2-5-9-18)24(33)30-22(13-19-10-6-3-7-11-19)25(34)31-23(26(35)36)14-20-15-27-16-28-20/h2-11,15-16,21-23H,12-14H2,1H3,(H,27,28)(H,29,32)(H,30,33)(H,31,34)(H,35,36)/t21-,22-,23-/m0/s1

InChI Key

VIQJPVRDCIDSFW-VABKMULXSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)O

Origin of Product

United States

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